![molecular formula C12H11ClN2O2S B14479707 Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate CAS No. 70588-66-8](/img/structure/B14479707.png)
Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl ester group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate typically involves the reaction of 4-chlorobenzaldehyde with thiourea and chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mecanismo De Acción
The mechanism of action of Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its antimicrobial activity, while the amino group allows for further chemical modifications .
Propiedades
Número CAS |
70588-66-8 |
|---|---|
Fórmula molecular |
C12H11ClN2O2S |
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
methyl 2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-10(16)6-9-11(15-12(14)18-9)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H2,14,15) |
Clave InChI |
DODXXFNYHLEPKU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


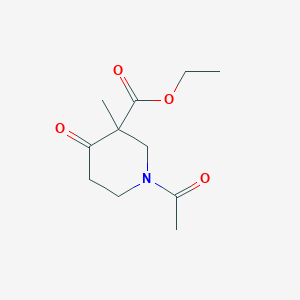
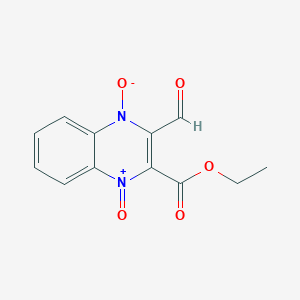
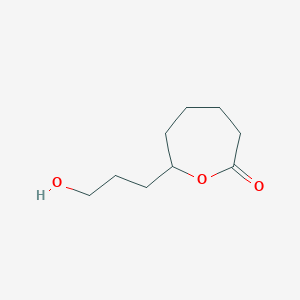
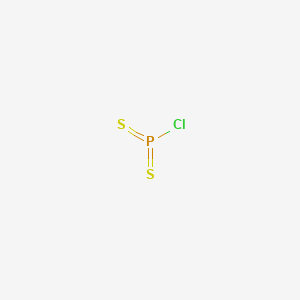
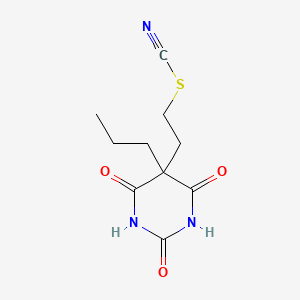
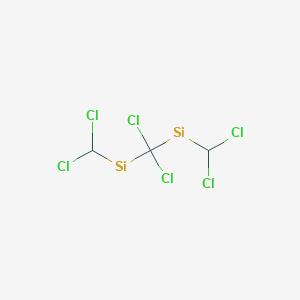
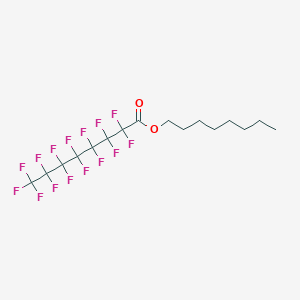
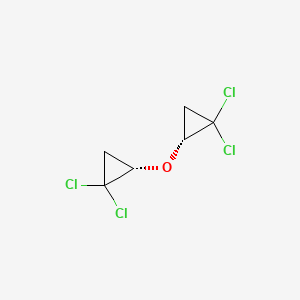
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
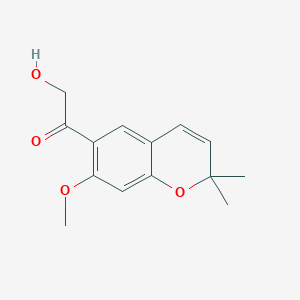
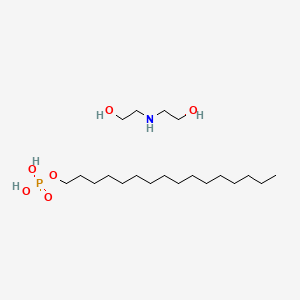
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
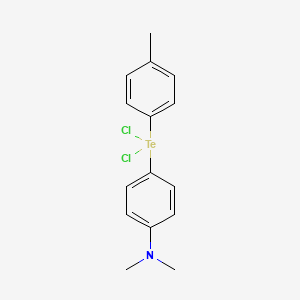
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)
